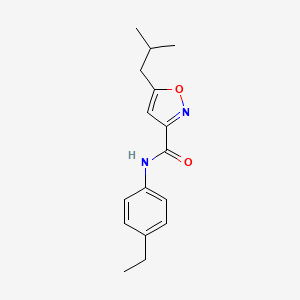
2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one, also known as EMBT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EMBT is a benzothiophene derivative that has been synthesized through various methods. In
Wirkmechanismus
The mechanism of action of 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood. However, it has been suggested that 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one may exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one inhibits the growth of cancer cells, including breast cancer cells, lung cancer cells, and prostate cancer cells. 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has also been shown to induce apoptosis in cancer cells. In addition, 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one in lab experiments is its potential as an anticancer agent. 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further study as an anticancer agent. However, one limitation of using 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one. One direction is to investigate its potential as an anticancer agent in vivo, using animal models. Another direction is to study its potential as a building block for the synthesis of organic semiconductors, and its potential as a hole-transporting material in organic electronics. Further research is also needed to fully understand the mechanism of action of 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one, and to investigate its potential as a therapeutic agent for other diseases.
Synthesemethoden
2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been synthesized through various methods, including the Knoevenagel condensation reaction, the Biginelli reaction, and the Suzuki-Miyaura coupling reaction. The Knoevenagel condensation reaction involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with 1-benzothiophene-3-carboxylic acid in the presence of a base catalyst. The Biginelli reaction involves the reaction of 2-ethoxy-3-methoxybenzaldehyde, urea, and 1-benzothiophene-3-carboxylic acid in the presence of a catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of 2-ethoxy-3-methoxybenzyl bromide with 1-benzothiophene-3-boronic acid in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been investigated for its potential as a building block for the synthesis of organic semiconductors. In organic electronics, 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been studied for its potential as a hole-transporting material in organic light-emitting diodes.
Eigenschaften
IUPAC Name |
(2Z)-2-[(2-ethoxy-3-methoxyphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c1-3-21-18-12(7-6-9-14(18)20-2)11-16-17(19)13-8-4-5-10-15(13)22-16/h4-11H,3H2,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURJOPPCHIJDFT-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=C2C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=C1OC)/C=C\2/C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetyl]leucinate](/img/structure/B5907471.png)

![N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5907485.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B5907498.png)
![4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-phenylbutanamide](/img/structure/B5907500.png)

![N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]phenylalanine](/img/structure/B5907518.png)
![1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907533.png)
![benzyl N-{2-[(4-isobutoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5907534.png)


![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907556.png)

![2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5907565.png)